molecular formula C6H13NO2 B186646 2-(Methoxymethyl)morpholine CAS No. 156121-15-2

2-(Methoxymethyl)morpholine

Cat. No.: B186646
CAS No.: 156121-15-2
M. Wt: 131.17 g/mol
InChI Key: ZPELJYYPPKJKBE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Scientific Research Applications

2-(Methoxymethyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)morpholine involves its interaction with molecular targets and pathways in chemical reactions. As a versatile moiety, it enhances the potency of numerous bioactive molecules by participating in various chemical transformations . For example, it can act as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other morpholine derivatives. This makes it particularly useful as an intermediate in organic synthesis and as a catalyst in various chemical reactions .

Biological Activity

Overview

2-(Methoxymethyl)morpholine is a morpholine derivative characterized by a methoxymethyl group at the second position of the morpholine ring. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of approximately 131.175 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent and in organic synthesis applications.

The unique structural features of this compound contribute to its chemical reactivity and biological activity. The methoxymethyl group enhances the compound's binding affinity to various molecular targets, including enzymes and receptors, which can modulate their activity. Mechanistically, it may inhibit enzyme activity or affect receptor signaling pathways, making it a candidate for drug development.

Types of Reactions

This compound can undergo several chemical transformations:

  • Oxidation : The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : It can be reduced to yield the corresponding alcohol.
  • Substitution : The methoxymethyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Antiviral Properties

Research indicates that this compound exhibits potential antiviral properties, particularly against Human Immunodeficiency Virus (HIV). It may act as an antiviral intermediate by interfering with the viral replication cycle. Studies have shown that morpholine derivatives can selectively inhibit HIV-1, suggesting that this compound could play a role in developing new antiviral therapies.

Antimicrobial Activity

In addition to its antiviral properties, this compound has been explored for its antimicrobial activities. Morpholine derivatives are often investigated for their efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's structural similarity to other known antimicrobial agents enhances its potential in this area.

Case Studies and Research Findings

  • Antiviral Activity Against HIV :
    • A study highlighted that this compound could inhibit HIV replication by targeting specific stages of the viral life cycle. Further research is needed to elucidate its efficacy and safety in human subjects.
  • Antimicrobial Efficacy :
    • Research demonstrated that derivatives of morpholine, including this compound, exhibited significant activity against various bacterial strains. For instance, it showed promising results against Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityUnique Features
(S)-2-(Methoxymethyl)morpholineHighDifferent stereochemistry affecting activity
MorpholineModerateLacks methoxymethyl group; simpler structure
4-MethoxymorpholineModerateDifferent substitution pattern on the ring

The comparative analysis underscores the significance of the methoxymethyl group in enhancing biological activity and selectivity towards specific targets.

Properties

IUPAC Name

2-(methoxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPELJYYPPKJKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565674
Record name 2-(Methoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156121-15-2
Record name 2-(Methoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)morpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

N-Benzyl-2-methoxymethylmorpholine (412.3 g) is dissolved in methanol (2 liters), and thereto is added 10% palladium-carbon (33 g), and the mixture is stirred under hydrogen pressure of 9 kg/cm2 at 100° C. After completion of the reaction, palladium-carbon is filtered off, and the solvent is distilled off under atmospheric pressure to give a pale yellow oily substance. The oily substance is distilled under reduced pressure to give the title compound (212.3 g) as colorless liquid.
Quantity
412.3 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
33 g
Type
catalyst
Reaction Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-Benzylethanolamine (459 g) is mixed with 1,2-epoxy-3-methoxypropane (422 g) and the mixture is stirred at 50° C. for 16 hours and thereafter the excess 1,2-epoxy-3-methoxypropane is distilled off under reduced pressure. The residue is dissolved in 1,4-dioxane (3 liters) and thereto are added powdery potassium hydroxide (692.5 g) and tris(3,6-dioxaheptyl)amine (11.4 g). To the mixture is added dropwise with stirring a solution of p-toluenesulfonyl chloride (809.4 g) in 1,4-dioxane (2 liters) over a period of 1.5 hour, during which the temperature of the reaction mixture raises and the solvent is refluxed. After the dropwise addition, the mixture is stirred for 2 hours, and the undissolved materials are filtered off and washed with ethyl acetate. The filtrate and the washing liquid are combined and distilled under reduced pressure to remove the solvent. To the residue are added water (600 ml) and conc. hydrochloric acid (300 ml) to make acidic. The aqueous layer is washed with ethyl acetate, made strongly basic by adding sodium hydroxide (160 g) under ice cooling and extracted with ethyl acetate. The ethyl acetate layer is washed with saturated saline solution, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The obtained residue is distilled under reduced pressure to give the title compound (391.3 g) as colorless liquid.
Quantity
459 g
Type
reactant
Reaction Step One
Quantity
422 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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